2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJHVZKRAOYORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC=C2CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461218 | |

| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861960-34-1 | |

| Record name | 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861960-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, a pivotal intermediate in modern pharmaceutical synthesis. Primarily recognized for its role in the manufacturing of the novel antidepressant Agomelatine, this document elucidates its fundamental chemical and physical properties, detailed synthesis protocols, chemical reactivity, and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific data to support advanced research and process optimization.

Introduction and Strategic Importance

This compound (herein referred to as the target compound) is a specialized organic molecule featuring a dihydronaphthalene core functionalized with both a methoxy and an acetonitrile group. While not a final drug product, its structural architecture makes it an ideal and strategically important precursor in multi-step synthetic routes.

Its primary significance lies in its role as a key intermediate for the synthesis of Agomelatine,[1] a melatonergic agonist (MT1 and MT2 receptors) and 5-HT2C receptor antagonist used for the treatment of major depressive episodes. [2]The efficient and high-yield synthesis of this intermediate is a critical factor in the overall economic viability and industrial-scale production of Agomelatine. [1][3]This guide will explore the essential technical details required to handle, synthesize, and utilize this compound effectively.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is foundational for its application in a laboratory or industrial setting.

Structural Information

The molecule consists of a bicyclic dihydronaphthalene system with a methoxy group at the 7-position, imparting specific electronic properties to the aromatic ring. An acetonitrile group is attached at the 1-position, which is a key reactive site for subsequent transformations.

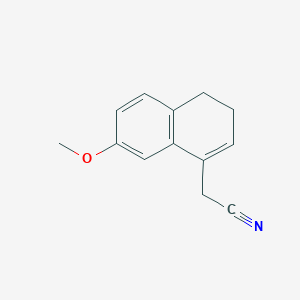

Caption: Structure of this compound.

Core Properties

The quantitative data for the target compound are summarized below. Note that some values are predicted based on computational models due to the compound's status as an intermediate rather than a final product.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [4] |

| Molar Mass | 199.25 g/mol | |

| Appearance | Yellow Solid / Solid (Predicted) | [5][6][7] |

| Melting Point | 41-43°C | |

| Boiling Point | 349.6 ± 42.0 °C at 760 mmHg (Predicted) | [8][4] |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [8] |

| CAS Number | 861960-34-1 | [6][7] |

Synthesis and Manufacturing

The most prevalent and industrially relevant synthesis of this compound starts from 7-methoxy-1-tetralone. [9][10]This pathway is favored due to the commercial availability of the starting material and the efficiency of the transformation. [2][11]

Reaction Principle: Knoevenagel Condensation

The core transformation is a Knoevenagel condensation followed by decarboxylation. [12]In this reaction, the ketone (7-methoxy-1-tetralone) reacts with a compound containing an active methylene group (cyanoacetic acid) to form a new carbon-carbon double bond.

-

Expertise & Causality: The choice of cyanoacetic acid is strategic. Its methylene protons are acidic due to the electron-withdrawing effects of both the nitrile and carboxylic acid groups, facilitating deprotonation and nucleophilic attack on the ketone. The use of a base like benzylamine or ammonium acetate acts as a catalyst to facilitate both the condensation and the subsequent decarboxylation, which occurs readily at elevated temperatures. Toluene is an excellent solvent choice as it is relatively non-polar and forms an azeotrope with water, allowing for the removal of the water byproduct via a Dean-Stark trap, driving the reaction equilibrium towards the product.

Detailed Experimental Protocol

The following protocol is a validated method for the synthesis of the title compound. [7] Materials:

-

7-Methoxy-1-tetralone (1.0 eq, e.g., 5.00 g, 28.37 mmol)

-

Cyanoacetic acid (1.5 eq, e.g., 3.62 g, 42.56 mmol)

-

Benzylamine (0.25 eq, e.g., 0.78 mL, 7.09 mmol)

-

Heptanoic acid (0.25 eq, e.g., 1.0 mg, 7.09 mmol) - Note: Some protocols use this co-catalyst.

-

Toluene (approx. 6 mL per gram of tetralone)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reagents: To the flask, add 7-methoxy-1-tetralone, cyanoacetic acid, heptanoic acid, benzylamine, and toluene. [7]3. Reaction: Heat the mixture in an oil bath to 140°C and maintain at reflux for approximately 48 hours. Monitor the reaction progress by observing water collection in the Dean-Stark trap.

-

Work-up: After completion, cool the reaction mixture to room temperature (25°C). Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted cyanoacetic acid and heptanoic acid) and then with saturated brine (to remove residual water-soluble components). [7]5. Isolation: Separate the organic (toluene) layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Purify this crude product via column chromatography on silica gel, using a petroleum ether/ethyl acetate (e.g., 50:1 v/v) eluent system to obtain the final product as a yellow solid. A yield of approximately 96% can be expected. [7]

Synthesis Workflow Diagram

Caption: Industrial synthesis workflow for the target compound.

Chemical Reactivity and Downstream Conversion

The utility of this compound is defined by the reactivity of its functional groups, which allows for its conversion into more complex pharmaceutical targets.

Aromatization

The dihydronaphthalene ring is an excellent substrate for aromatization to form a fully aromatic naphthalene system. [13]This is the immediate next step in the synthesis of Agomelatine.

-

Mechanism: Dehydrogenation can be achieved using a variety of reagents. While older methods used harsh reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), more industrially viable methods use catalysts like Palladium on Carbon (Pd/C) with a hydrogen acceptor. [13][14]This step converts the target compound into (7-methoxy-1-naphthyl)acetonitrile.

Nitrile Group Reduction

The nitrile (-C≡N) group is a versatile functional handle that is typically reduced to a primary amine (-CH₂NH₂).

-

Mechanism: This transformation is commonly achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). [14][15]The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. Subsequent work-up with water and base quenches the reaction and liberates the primary amine. [15]This amine is the direct precursor to Agomelatine, requiring only a final N-acetylation step.

Logical Pathway to Agomelatine

Caption: Key chemical transformations from the intermediate to Agomelatine.

Safety, Handling, and Toxicology

Proper handling of all chemical intermediates is paramount to ensure laboratory safety.

-

Hazard Identification: While not classified under GHS by all reporters, nitrile-containing compounds should be handled with care. [16]Acetonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. [17]* Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [18]* Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge. [18]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly sealed. [5]* First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [18] * Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [18] * Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention. [18] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [18]

-

Conclusion

This compound is a non-trivial but essential building block in pharmaceutical chemistry. Its efficient synthesis from 7-methoxy-1-tetralone via a Knoevenagel condensation is a well-established and high-yielding process. The compound's true value is realized in its subsequent chemical transformations—aromatization and nitrile reduction—which pave a direct and efficient path to the antidepressant Agomelatine. The protocols, data, and safety information consolidated in this guide provide a robust foundation for scientists and developers working with this key intermediate, enabling further innovation and process optimization in the field of medicinal chemistry.

References

-

ChemBK. (2024). This compound - Physico-chemical Properties. Available at: [Link]

-

PubChem. * (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102*. Available at: [Link]

- Google Patents. (2010). Synthetic method for agomelatine - CN101792400A.

- Google Patents. (2011). Synthesis method of agomelatine intermediate - CN102260180A.

-

Gurunadham, G., Raju, R. M., & Venkateswarlu, Y. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry. Available at: [Link]

-

Chemsrc. CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile. Available at: [Link]

- Google Patents. (2011). Agomelatine intermediates and preparation method thereof - WO2011153939A1.

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E. Available at: [Link]

- Google Patents. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - US20050182267A1.

-

MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Available at: [Link]

- Google Patents. (2007). Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - KR100682699B1.

-

Penta chemicals. (2025). Acetonitrile - SAFETY DATA SHEET. Available at: [Link]

Sources

- 1. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. WO2011153939A1 - Agomelatine intermediates and preparation method thereof - Google Patents [patents.google.com]

- 4. CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile | Chemsrc [chemsrc.com]

- 5. This compound | CAS 71258-62-3 | Properties, Uses, Safety, Supplier & Price | Buy in China [nj-finechem.com]

- 6. This compound [cymitquimica.com]

- 7. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 14. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 15. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]

- 16. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile: Synthesis, Properties, and Applications

Introduction

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the novel antidepressant, agomelatine.[1] Agomelatine's unique pharmacological profile as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist has established it as a significant therapeutic agent for major depressive disorder.[2][] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. The document will delve into its chemical and physical properties, detailed synthesis methodologies, mechanistic insights, and safety protocols, offering a holistic understanding of this key synthetic building block.

Physicochemical Properties

This compound is typically a solid at room temperature, with an off-white appearance.[4] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some experimental data is available, certain parameters are based on predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [5] |

| Molecular Weight | 199.25 g/mol | [6] |

| CAS Number | 861960-34-1 | [5] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 41-43 °C | [7] |

| Boiling Point | 349.6 ± 42.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform and Ethyl Acetate (Slightly) | [4] |

| InChI Key | MGJHVZKRAOYORH-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The most prevalent and industrially significant synthesis of this compound commences with the starting material 7-methoxy-1-tetralone. The core of this transformation is a Knoevenagel condensation reaction with cyanoacetic acid. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8]

Reaction Scheme

Caption: Synthesis of the target compound via Knoevenagel condensation.

Causality in Experimental Choices

The selection of reagents and conditions for this synthesis is guided by established chemical principles to maximize yield and purity.

-

Choice of Cyano Compound: Cyanoacetic acid is an ideal reagent due to the presence of an "active" methylene group. The two electron-withdrawing groups (carboxyl and cyano) increase the acidity of the methylene protons, facilitating their removal by a weak base to form a stabilized carbanion (enolate).[8] This carbanion then acts as the nucleophile, attacking the carbonyl carbon of 7-methoxy-1-tetralone.

-

Catalyst System: The reaction typically employs a weak base as a catalyst. A system of an amine (like aniline or benzylamine) and a carboxylic acid (like heptanoic acid or acetic acid) is often used.[] The amine facilitates the deprotonation of cyanoacetic acid and the formation of an iminium ion with the tetralone, which is more electrophilic than the ketone itself. The carboxylic acid can act as a proton shuttle and also contributes to the dehydration of the intermediate aldol addition product.

-

Solvent and Temperature: Toluene is a common solvent for this reaction, as it allows for heating to reflux temperatures necessary to drive the condensation and facilitate the removal of water via azeotropic distillation, thus pushing the equilibrium towards the product.[]

-

Decarboxylation: A key feature of using cyanoacetic acid in the Knoevenagel condensation is the subsequent decarboxylation (loss of CO₂) that occurs under the reaction conditions, leading directly to the acetonitrile product.

Detailed Experimental Protocol

The following protocol is adapted from the patent literature and represents a scalable industrial synthesis.[]

-

Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, add 7-methoxy-1-tetralone (85.0 kg), cyanoacetic acid (60.3 kg), heptanoic acid (15.6 kg), and aniline (11.0 kg) in toluene.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is continuously removed by azeotropic distillation using the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting 7-methoxy-1-tetralone is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate. Filter the reaction mixture.

-

Purification: Wash the filtrate with a 2N sodium hydroxide solution to remove any unreacted cyanoacetic acid and other acidic impurities, followed by washing with water until the aqueous layer is neutral.

-

Isolation: Remove the toluene under reduced pressure. The resulting solid residue is then recrystallized from an ethanol/water mixture (e.g., 80:20 v/v) to yield this compound as a solid.[2] A reported yield for this process is approximately 87-91% with a chemical purity exceeding 99%.[2]

Caption: Synthetic pathway from the target compound to Agomelatine.

The synthesis of agomelatine from this intermediate involves a subsequent aromatization of the dihydronaphthalene ring to a naphthalene ring, followed by the reduction of the nitrile group to a primary amine, and finally, acetylation of the amine to yield the final active pharmaceutical ingredient. [2]The efficiency and purity achieved in the synthesis of this compound are critical for the overall yield and quality of the final drug product.

Conclusion

This compound stands out as a pivotal molecule in medicinal chemistry, particularly in the production of agomelatine. Its synthesis via the Knoevenagel condensation of 7-methoxy-1-tetralone is a robust and efficient process. This guide has provided a detailed examination of its properties, a step-by-step synthesis protocol with mechanistic rationale, and essential safety information. A thorough understanding of this intermediate is invaluable for scientists and researchers engaged in the synthesis of agomelatine and the exploration of related chemical entities.

References

-

ChemBK. This compound. [Link]

-

PubChem. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

- Google Patents. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)

-

Protheragen. This compound. [Link]

-

Royal Society of Chemistry. Contents. [Link]

-

L.S.College, Muzaffarpur. Knoevenagel condensation. [Link]

-

Methylamine Supplier. This compound. [Link]

-

Chemsrc. CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile. [Link]

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

- Google Patents. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile | Chemsrc [chemsrc.com]

- 5. This compound [cymitquimica.com]

- 6. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound,(CAS# 861960-34-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. 861960-34-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile: A Key Intermediate in Agomelatine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

This compound, identified by CAS number 861960-34-1, is a pivotal chemical intermediate whose significance is intrinsically linked to the synthesis of Agomelatine.[1][2] Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as both a melatoninergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist.[3][4] This dual action confers therapeutic benefits in treating major depressive disorder, sleep disorders, and seasonal affective disorder.[2][3] The efficient and industrially scalable synthesis of Agomelatine is therefore of paramount importance, and this compound emerges as a critical precursor in this process.[2][5] This guide provides an in-depth exploration of its synthesis, properties, and role in pharmaceutical manufacturing.

Physicochemical Properties

This compound is typically a white to yellow solid, with key properties summarized below for quick reference.[6][7]

| Property | Value | Reference |

| CAS Number | 861960-34-1 | [1][6][8] |

| Molecular Formula | C13H13NO | [1][9] |

| Molecular Weight | 199.25 g/mol | [1][8] |

| Appearance | White to Yellow Solid | [6][7] |

| Melting Point | 41-43°C | [6][10] |

| Boiling Point | 349.6 ± 42.0 °C at 760 mmHg | [1][10] |

| Density | 1.1 ± 0.1 g/cm³ | [1][10] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of strategic chemical engineering, designed to circumvent the limitations of earlier synthetic routes to Agomelatine. Previous methods were often multi-step, low-yielding, and utilized environmentally challenging reagents.[2] The development of a direct condensation reaction from 7-Methoxy-1-tetralone represents a significant process optimization.[2][3]

The Knoevenagel Condensation Approach

The most efficient and industrially viable synthesis of this compound involves a Knoevenagel condensation reaction between 7-Methoxy-1-tetralone and cyanoacetic acid.[2][7] This reaction is catalyzed by a combination of an amine and a carboxylic acid, such as benzylamine and heptanoic acid, in a suitable solvent like toluene with azeotropic removal of water.[7]

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

7-Methoxy-1-tetralone (CAS: 6836-19-7)

-

Cyanoacetic acid (CAS: 372-09-8)

-

Heptanoic acid

-

Benzylamine

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a reaction vessel equipped with a Dean-Stark apparatus, add 7-Methoxy-1-tetralone (5.00 g, 28.37 mmol), cyanoacetic acid (3.62 g, 42.56 mmol), heptanoic acid (1.0 mg, 7.09 mmol), and benzylamine (0.78 mL, 7.09 mmol) in toluene (30 mL).

-

Heat the reaction mixture in an oil bath at 140°C for 48 hours, continuously removing the water formed during the reaction.

-

Upon completion, cool the reaction mixture to room temperature (25°C).

-

Wash the mixture with saturated sodium bicarbonate solution (100 mL) followed by saturated brine (40 mL).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (50:1 v/v) as the eluent.

-

The final product is obtained as a yellow solid with a high yield (e.g., 5.44 g, 96.3%).[7]

Causality in Experimental Design

The choice of a Knoevenagel condensation is deliberate. It offers a direct route to introduce the acetonitrile moiety, avoiding harsher reagents and multiple steps that characterized earlier syntheses of the downstream product, (7-methoxy-1-naphthyl)acetonitrile.[2] The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product by removing water, a byproduct of the condensation. The catalytic system of a weak base (benzylamine) and a carboxylic acid (heptanoic acid) is a classic combination for this type of transformation, promoting the reaction without inducing significant side reactions. The purification by column chromatography ensures the high purity of the intermediate, which is critical for the subsequent steps in a pharmaceutical synthesis pipeline.

Visualizing the Synthesis Workflow

Caption: Logical progression from starting material to the final API.

Handling and Storage

For laboratory use, this compound should be stored in a cool, dry place away from direct sunlight. [12]It is advisable to keep it in a tightly sealed container to prevent moisture absorption. [12]Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

This compound is a compound of significant interest in pharmaceutical process chemistry. Its role as a key intermediate in a streamlined and efficient synthesis of Agomelatine underscores the importance of innovative route scouting in drug development. The synthetic protocol detailed herein, centered around the Knoevenagel condensation, represents a robust and scalable method for its production. For researchers and professionals in the field, a thorough understanding of this intermediate is essential for the continued optimization of manufacturing processes for this important antidepressant.

References

-

Chemsrc. (n.d.). CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 861960-34-1 | Product Name : 7-Methoxy-3,4-dihydro-1-naphthalenyl-acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

-

BioCrick. (n.d.). Valeriotriate B | CAS:862255-64-9. Retrieved from [Link]

- Google Patents. (n.d.). CN101792400A - Synthetic method for agomelatine.

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Watson International Ltd. (n.d.). 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile CAS NO.861960-34-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Agomelatine Impurity 12. Retrieved from [Link]

-

Allmpus. (n.d.). Agomelatine Impurity 7. Retrieved from [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. (2026). A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis. Retrieved from [Link]

- Google Patents. (n.d.). KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine.

-

ResearchGate. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). JP2005239718A - Novel process for the preparation of (7-methoxy-1-naphthyl) acetonitrile and its use in the synthesis of agomelatine.

- Google Patents. (n.d.). EP2176214A2 - Novel method for the synthesis of (7-methoxy-l-naphthyl)acetonitrile and application in the synthesis of agomelatine.

Sources

- 1. CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile | Chemsrc [chemsrc.com]

- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. jcbms.org [jcbms.org]

- 5. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. 861960-34-1 | CAS DataBase [chemicalbook.com]

- 7. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chembk.com [chembk.com]

- 11. Valeriotriate B | CAS:862255-64-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. This compound | CAS 71258-62-3 | Properties, Uses, Safety, Supplier & Price | Buy in China [nj-finechem.com]

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile molecular weight

An In-depth Technical Guide to 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Authored by Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide delves into its physicochemical properties, synthesis protocols, and its critical role in the pharmaceutical industry, particularly as a precursor in the synthesis of the antidepressant Agomelatine.

Core Molecular Profile

This compound is a nitrile compound featuring a dihydronaphthalene core. Its chemical identity and fundamental properties are pivotal for its application in organic synthesis. The presence of the methoxy group and the acetonitrile moiety dictates its reactivity and utility as a building block for more complex molecules.

Physicochemical and Structural Data

A precise understanding of the molecule's physical and chemical properties is essential for its handling, reaction optimization, and analytical characterization. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3][4][5][6] |

| Molecular Weight | 199.25 g/mol | [1][3][4][5][7] |

| CAS Number | 861960-34-1 | [1][2][3][4][6][7][8] |

| Appearance | Solid (Predicted) | [2][9] |

| Melting Point | 41-43°C | [5] |

| Boiling Point | 349.6±42.0 °C to 363.3±21.0 °C (Predicted) | [4][5][9] |

| Density | ~1.1 g/cm³ (Predicted) | [4][5] |

| IUPAC Name | This compound | [1] |

Significance in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as an intermediate in the manufacturing of important antidepressant drugs.[10] Specifically, it is a direct precursor to Agomelatine, an atypical antidepressant used to treat major depressive disorder.[4][] Understanding the synthesis and purity of this intermediate is therefore critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

The synthetic pathway from the precursor, 7-Methoxy-1-tetralone, to Agomelatine via our topic compound is a well-established route in medicinal chemistry.

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology

The following procedure is adapted from a documented synthesis. [7]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 7-methoxy-3,4-dihydro-naphthalen-1(2H)-one (5.00g, 28.37 mmol), 2-cyanoacetic acid (3.62g, 42.56 mmol), heptanoic acid (1.0mg, 7.09 mmol), and benzylamine (0.78mL, 7.09 mmol) in toluene (30 mL).

-

Heating: Heat the reaction mixture in an oil bath at 140°C for 48 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature (25°C). Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (100 mL) and then a saturated brine solution (40 mL). The bicarbonate wash neutralizes any remaining acidic components.

-

Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. This step removes residual water from the non-polar solvent phase.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product should be purified by column chromatography using a petroleum ether/ethyl acetate (50:1 v/v) solvent system to yield the final product as a yellow solid (expected yield ~5.44g, 96.3%).

Analytical Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic shifts and coupling constants for the aromatic, aliphatic, and methoxy protons and carbons.

-

Mass Spectrometry (MS): This technique will verify the molecular weight of the compound, with an expected molecular ion peak corresponding to 199.25 m/z.

-

Infrared (IR) Spectroscopy: The presence of a sharp peak around 2250 cm⁻¹ is a key indicator of the nitrile (C≡N) functional group.

Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a cool, dry place away from direct sunlight. [9]The container should be tightly sealed to prevent moisture absorption. [9]* Incompatibilities: Keep separate from strong oxidizing agents, acids, and bases. [9]* Safety: While this specific chemical does not currently meet GHS hazard criteria according to aggregated reports, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses. [1]It is intended for research use only. [2][3]

Conclusion

This compound is a compound of significant interest, primarily due to its indispensable role as an intermediate in the synthesis of Agomelatine. Its well-defined synthesis and clear physicochemical properties make it a valuable molecule for researchers in medicinal chemistry and drug development. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and safe handling in a professional research environment.

References

-

PubChem. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102. [Link]

-

Protheragen. This compound. [Link]

-

Methylamine Supplier. This compound. [Link]

-

Chemsrc. CAS#:861960-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile. [Link]

-

ChemBK. This compound. [Link]

-

Sinfoo Biotech. This compound. [Link]

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1646. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry. [Link]

-

ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

Sources

- 1. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. This compound,(CAS# 861960-34-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [cymitquimica.com]

- 9. This compound | CAS 71258-62-3 | Properties, Uses, Safety, Supplier & Price | Buy in China [nj-finechem.com]

- 10. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization and Synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Abstract

This technical guide provides an in-depth analysis of 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, a critical intermediate in the synthesis of the novel antidepressant, Agomelatine.[1][2] We will focus on its key physicochemical properties, with a primary emphasis on its melting point as a critical indicator of purity and identity. This document details a robust laboratory-scale synthesis, a comprehensive purification protocol, and a standardized method for melting point determination. The content herein is designed to equip researchers, chemists, and drug development professionals with the necessary experimental details and theoretical understanding to confidently produce and characterize this compound.

Introduction to the Analyte

Chemical Identity

This compound is a naphthalene derivative that serves as a foundational building block in multi-step pharmaceutical synthesis.[3] Its precise structure and properties are paramount for ensuring the quality and yield of subsequent reactions.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 861960-34-1 | [5][6][7] |

| Molecular Formula | C₁₃H₁₃NO | [4][7][8] |

| Molecular Weight | 199.25 g/mol | [4][5][8] |

| Chemical Structure |

Significance in Drug Development

The primary significance of this compound lies in its role as a direct precursor to Agomelatine.[7] Agomelatine is a melatonergic agonist and a 5-HT2c antagonist used in the treatment of major depressive disorders.[2] The purity of the this compound intermediate is critical, as impurities can carry through the synthesis pipeline, potentially leading to the formation of undesired side-products, reducing the final yield, and complicating the purification of the active pharmaceutical ingredient (API).[9]

The Critical Role of Melting Point

In the context of pharmaceutical development, the melting point is more than a simple physical constant; it is a fundamental and accessible criterion for:

-

Identity Confirmation: A measured melting point that matches the established literature value helps confirm the identity of the synthesized compound.

-

Purity Assessment: Pure crystalline solids exhibit a sharp, well-defined melting range (typically ≤ 2°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.

-

Process Control: In a manufacturing setting, consistent melting point measurements from batch to batch provide confidence in the reproducibility of the synthesis and purification process.

Physicochemical Characteristics

The known physicochemical properties of this compound are summarized below. These values, particularly the melting point, serve as the benchmark for experimental verification.

| Property | Value | Reference |

| Melting Point | 41-43°C | [8] |

| Boiling Point | 349.6 ± 42.0 °C (Predicted) | [7][8] |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [8] |

| Appearance | Yellow Solid | [5] |

| Flash Point | 147.5 ± 21.8 °C (Predicted) | [7] |

The experimentally determined melting point for this compound is reported to be in the range of 41-43°C [8]. This relatively low melting point means the solid material should be stored in a cool, dry place to prevent clumping or melting.

Experimental Procedures

The following sections provide a detailed, field-tested methodology for the synthesis, purification, and characterization of this compound.

Synthesis Protocol: Knoevenagel Condensation

This procedure is adapted from a documented patent literature method and utilizes a Knoevenagel-type condensation between a tetralone and cyanoacetic acid.[5] The reaction is driven to completion by the azeotropic removal of water.

Reagents & Equipment:

-

7-Methoxy-1-tetralone (5.00 g, 28.37 mmol)

-

2-Cyanoacetic acid (3.62 g, 42.56 mmol)

-

Heptanoic acid (catalyst, 1.0 mg, 7.09 mmol)

-

Benzylamine (catalyst, 0.78 mL, 7.09 mmol)

-

Toluene (30 mL)

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle and magnetic stirrer

-

Standard laboratory glassware for workup

Step-by-Step Procedure:

-

Combine 7-methoxy-1-tetralone, 2-cyanoacetic acid, heptanoic acid, and benzylamine in a round-bottom flask containing 30 mL of toluene.[5]

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to 140°C in an oil bath and maintain a steady reflux for 48 hours. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap.[5]

-

After 48 hours, stop the reaction and allow the mixture to cool to room temperature (~25°C).[5]

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (100 mL) to quench and remove unreacted cyanoacetic acid.

-

Perform a subsequent wash with a saturated brine solution (40 mL) to remove residual water-soluble components.[5]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[5]

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

Purification by Column Chromatography

The crude product from the synthesis contains residual starting materials and catalytic impurities. Purification via silica gel chromatography is essential to isolate the target compound with high purity, which is a prerequisite for an accurate melting point determination.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Mobile Phase: Petroleum Ether / Ethyl Acetate (v/v) = 50/1

-

Glass chromatography column

-

Collection tubes

Step-by-Step Procedure:

-

Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with the petroleum ether/ethyl acetate (50:1) mobile phase.[5]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a yellow solid.[5] The reported yield for this procedure is approximately 96.3%.[5]

Melting Point Determination Protocol

Equipment:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula and watch glass

Step-by-Step Procedure:

-

Ensure the purified product is completely dry by placing it under a high vacuum for several hours.

-

On a clean watch glass, crush a small amount of the yellow solid into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (i.e., to ~25°C).

-

Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. A slow rate is crucial for accurately observing the melting transition.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The observed range should be compared against the literature value of 41-43°C.[8]

Workflow Visualization and Data Interpretation

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized final product is illustrated below.

Sources

- 1. WO2011153939A1 - Agomelatine intermediates and preparation method thereof - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 4. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [cymitquimica.com]

- 7. CAS#:861960-34-1 | 7-Methoxy-3,4-dihydro-1-naphthalenylacetonitrile | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, a key intermediate in the synthesis of the novel antidepressant, Agomelatine. We will delve into its chemical identity, synthesis, and characterization, offering insights grounded in practical laboratory experience and established chemical principles.

Introduction: A Pivotal Intermediate in Medicinal Chemistry

This compound, with the IUPAC name This compound [1], is a crucial building block in pharmaceutical synthesis. Its significance lies primarily in its role as a direct precursor to Agomelatine, a melatonergic agonist and 5-HT2C antagonist used in the treatment of major depressive disorder.[2][3] The structural features of this molecule, namely the dihydronaphthalene core and the acetonitrile functional group, make it a versatile synthon for the construction of complex polycyclic molecules.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process optimization and safety. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 861960-34-1 | Protheragen[4], CymitQuimica[5] |

| Molecular Formula | C13H13NO | Protheragen[4] |

| Molecular Weight | 199.25 g/mol | Protheragen[4], PubChem[1] |

| Appearance | Solid (predicted) | Methylamine Supplier[6] |

| Melting Point | Not available | |

| Boiling Point | 363.3±21.0 °C at 760 mmHg (predicted) | Methylamine Supplier[6] |

| Density | 1.117±0.06 g/cm³ at 20 °C (predicted) | Methylamine Supplier[6] |

| Solubility | Soluble in organic solvents (predicted) | Methylamine Supplier[6] |

| LogP | 2.82 (predicted) | Methylamine Supplier[6] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Protocol: A Modified Knoevenagel Condensation

The most efficient and industrially scalable synthesis of this compound is achieved through a modified Knoevenagel condensation. This reaction involves the condensation of 7-methoxy-1-tetralone with an active methylene compound, cyanoacetic acid, catalyzed by a weak base.[7][8]

Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition of the enolate of the active hydrogen compound to the carbonyl group of the ketone, followed by dehydration.[7][8] The use of a weak base is crucial to prevent the self-condensation of the ketone.[7][8]

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 7-methoxy-1-tetralone (1 equivalent), cyanoacetic acid (1.2-1.5 equivalents), a catalytic amount of a weak base such as piperidine or pyridine (0.1-0.2 equivalents), and toluene as the solvent.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed. While specific spectra are proprietary to manufacturers, the expected characteristics are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the methoxy-substituted ring, a singlet for the methoxy group (around 3.8 ppm), multiplets for the methylene protons of the dihydronaphthalene ring, and a singlet for the methylene protons adjacent to the nitrile group.

-

13C NMR: The spectrum should display signals for the aromatic carbons, the methoxy carbon, the methylene carbons of the dihydronaphthalene ring, the quaternary carbon of the double bond, the methylene carbon adjacent to the nitrile, and the nitrile carbon itself.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band around 2250 cm-1, corresponding to the C≡N stretching vibration of the nitrile group. Other significant peaks will include those for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (199.25 g/mol ). Fragmentation patterns can provide further structural confirmation.

Application in Drug Development: The Gateway to Agomelatine

The primary and most well-documented application of this compound is its use as a pivotal intermediate in the multi-step synthesis of Agomelatine.[3][9]

Caption: Simplified pathway from the title compound to Agomelatine.

The synthesis of Agomelatine from this intermediate typically involves:

-

Aromatization: The dihydronaphthalene ring is aromatized to a naphthalene ring system.

-

Reduction: The nitrile group is reduced to a primary amine.

-

Acetylation: The resulting amine is acetylated to yield the final product, Agomelatine.

The purity and yield of this compound directly impact the efficiency of the subsequent steps and the quality of the final active pharmaceutical ingredient (API).

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Safety Data Sheet (SDS): Always consult the material's SDS for comprehensive safety information before use.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Agomelatine. Its efficient synthesis via the Knoevenagel condensation and its well-defined chemical properties make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and application, intended to support the endeavors of researchers and professionals in the field of drug development.

References

-

Protheragen. This compound. [Link]

-

PubChem. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Methylamine Supplier. This compound. [Link]

-

L.S.College, Muzaffarpur. Knoevenagel condensation. [Link]

- Google Patents.

-

PubChem. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102. [Link]

-

Sinfoo Biotech. This compound. [Link]

-

Protheragen. This compound. [Link]

-

The Role of 7-Methoxy-1-naphthylacetonitrile in Pharmaceutical Synthesis. [Link]

- Google Patents. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)

- Google Patents. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)

Sources

- 1. (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | C13H13NO | CID 11287102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. This compound [cymitquimica.com]

- 6. This compound | CAS 71258-62-3 | Properties, Uses, Safety, Supplier & Price | Buy in China [nj-finechem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile: Synthesis, Properties, and Application in Agomelatine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Antidepressant Therapy

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, a substituted dihydronaphthalene derivative, holds significant importance in medicinal chemistry as a pivotal intermediate in the synthesis of Agomelatine.[1] Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as both a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at serotonin 5-HT2C receptors.[2][3][4][5][6] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder, particularly by resynchronizing circadian rhythms which are often disrupted in depressed patients.[3][5] The efficient and scalable synthesis of this compound is therefore a critical aspect of ensuring the availability of this important therapeutic agent. This guide provides an in-depth review of its synthesis, mechanistic underpinnings, physicochemical properties, and its conversion to Agomelatine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 861960-34-1 | [5] |

| Molecular Formula | C₁₃H₁₃NO | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98.0% | [5] |

Spectroscopic Characterization:

While detailed, publicly available 1H and 13C NMR spectra for this compound are not readily found in the reviewed literature, the expected spectral features can be inferred from its structure.

-

¹H NMR: Expected signals would include aromatic protons in the region of δ 7.0-7.5 ppm, a singlet for the methoxy group protons around δ 3.8-3.9 ppm, and aliphatic protons for the dihydronaphthalene ring and the acetonitrile methylene group in the upfield region.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, the aliphatic carbons of the dihydronaphthalene ring, the nitrile carbon, and the methylene carbon of the acetonitrile group.

-

Infrared (IR) Spectroscopy: A prominent peak corresponding to the nitrile (C≡N) stretching vibration would be expected around 2250 cm⁻¹.

Synthesis and Mechanistic Insights: The Knoevenagel Condensation Approach

The most prevalent and industrially relevant synthesis of this compound involves a Knoevenagel condensation reaction. This method is favored for its efficiency and use of readily available starting materials.

Core Reaction: The synthesis starts with the condensation of 7-methoxy-1-tetralone with an active methylene compound, typically cyanoacetic acid, in the presence of a basic catalyst.

Figure 1: Knoevenagel condensation for the synthesis of the title compound.

Mechanistic Rationale:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this specific synthesis:

-

Enolate Formation: A weak base, such as an amine (e.g., benzylamine), deprotonates the α-carbon of cyanoacetic acid, which is acidic due to the electron-withdrawing effects of both the carboxyl and cyano groups. This forms a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 7-methoxy-1-tetralone.

-

Aldol-type Adduct Formation: This nucleophilic addition results in the formation of a β-hydroxy intermediate (an aldol-type adduct).

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, leading to the formation of a double bond and yielding the α,β-unsaturated product, this compound. The extended conjugation with the aromatic ring provides the driving force for this dehydration step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure described in the patent literature, demonstrating a high-yielding synthesis.

Materials:

-

7-methoxy-3,4-dihydro-naphthalen-1(2H)-one (7-methoxy-1-tetralone)

-

2-Cyanoacetic acid

-

Heptanoic acid

-

Benzylamine

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add 7-methoxy-1-tetralone (5.00 g, 28.37 mmol), 2-cyanoacetic acid (3.62 g, 42.56 mmol), heptanoic acid (1.0 mg, 7.09 mmol), and benzylamine (0.78 mL, 7.09 mmol) in toluene (30 mL).

-

Heat the reaction mixture to reflux at 140°C in an oil bath for 48 hours, with continuous removal of water using the Dean-Stark trap.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature (25°C).

-

Wash the reaction mixture with saturated sodium bicarbonate solution (100 mL) followed by saturated brine (40 mL).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1 v/v) as the eluent to yield the title compound as a yellow solid (5.44 g, 96.3% yield).

Application in the Synthesis of Agomelatine

This compound is a crucial precursor in a multi-step synthesis of Agomelatine. The overall transformation involves aromatization of the dihydronaphthalene ring, reduction of the nitrile group to a primary amine, and subsequent acetylation.

Figure 2: Synthetic pathway from the title compound to Agomelatine.

Experimental Protocols for Agomelatine Synthesis

The following are representative protocols for the conversion of the intermediate to the final active pharmaceutical ingredient.

Step 1: Aromatization to 2-(7-Methoxy-1-naphthyl)acetonitrile

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C)

-

Toluene

-

Allyl methacrylate (hydrogen acceptor)

Procedure:

-

In a suitable reactor, a suspension of 5% palladium-on-carbon in toluene is heated to reflux.

-

A solution of this compound in toluene is added, followed by the addition of allyl methacrylate.

-

The reaction is maintained at reflux and monitored by vapor phase chromatography until the starting material is consumed.

-

After completion, the reaction mixture is cooled, and the catalyst is filtered off.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from an ethanol/water mixture to yield 2-(7-methoxy-1-naphthyl)acetonitrile.

Step 2: Reduction to 2-(7-Methoxy-1-naphthyl)ethylamine

Materials:

-

2-(7-Methoxy-1-naphthyl)acetamide (can be obtained from the corresponding nitrile)

-

Zinc borohydride (Zn(BH₄)₂) generated in situ from ZnCl₂ and KBH₄

-

Tetrahydrofuran (THF)

-

Toluene

Procedure:

-

In a reaction flask, add tetrahydrofuran, zinc chloride (ZnCl₂), and potassium borohydride (KBH₄), and stir at room temperature for 2 hours to generate Zn(BH₄)₂.

-

Add 2-(7-methoxy-1-naphthyl)acetamide and toluene to the mixture.

-

Slowly heat the reaction mixture to distill off the THF, bringing the internal temperature to 100°C, and maintain stirring for 3 hours.

-

Cool the reaction to room temperature and quench by the slow addition of ice water.

-

Acidify the mixture with a 10% sulfuric acid aqueous solution to a pH of approximately 1.

-

Filter the mixture and separate the aqueous layer.

-

Basify the aqueous layer to a pH of 10 with a 10% potassium hydroxide solution.

-

Extract the product with dichloromethane, combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain 2-(7-methoxy-1-naphthyl)ethylamine as a light-yellow oily substance.[3]

Step 3: Acetylation to Agomelatine

Materials:

-

2-(7-Methoxy-1-naphthyl)ethylamine

-

Pyridine or Triethylamine

-

Acetyl chloride

-

Dichloromethane

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2-(7-methoxy-1-naphthyl)ethylamine in dichloromethane and cool the solution in an ice bath.

-

Add pyridine, followed by the slow, dropwise addition of acetyl chloride.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from isopropanol to obtain Agomelatine.

Conclusion

This compound is a compound of high strategic value in the pharmaceutical industry, serving as a key building block for the synthesis of the innovative antidepressant Agomelatine. The Knoevenagel condensation provides an efficient and scalable route to this intermediate. A thorough understanding of its synthesis, properties, and subsequent chemical transformations is paramount for researchers and professionals in drug development and manufacturing. The protocols and mechanistic insights provided in this guide aim to equip scientists with the necessary knowledge to work with this important molecule effectively and safely.

References

-

Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. PubMed Central. [Link]

-

Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine. Patsnap Eureka. [Link]

-

Agomelatine: Mechanism of action and pharmacological profile in relation to antidepressant properties. ResearchGate. [Link]

-

(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile. PubChem. [Link]

-

Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. PubMed. [Link]

- MY143266A - New process for synthesizing (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile and its application in the synthesis of agomelatine.

-

Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. Patsnap Eureka. [Link]

- Synthetic method for agomelatine - CN101792400A.

Sources

The Strategic Synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile: A Core Intermediate for Agomelatine

An In-Depth Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile. This compound is a pivotal intermediate in the industrial production of Agomelatine, a novel antidepressant with a unique pharmacological profile.[1][2] This document delves into the optimized synthetic protocols, the underlying chemical principles, and the analytical methodologies required for the successful preparation and validation of this key molecule. It is intended to serve as a practical resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction: The Significance of a Methoxy-Substituted Naphthyl Acetonitrile

This compound, with the chemical formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol , has emerged as a molecule of significant interest within the pharmaceutical industry.[3][4][5][6] Its primary value lies in its role as a direct precursor in the synthesis of Agomelatine, an agonist of melatonergic receptors (MT1 and MT2) and an antagonist of serotonin 5-HT2C receptors.[1] This dual action mechanism positions Agomelatine as an effective treatment for major depressive disorders. The efficient and scalable synthesis of its intermediates is therefore a critical aspect of its commercial viability.

This guide will provide a detailed exploration of the predominant synthetic route to this compound, focusing on the Knoevenagel condensation of 7-methoxy-1-tetralone with cyanoacetic acid. We will also discuss the synthesis of the tetralone precursor, offering a complete pathway from readily available starting materials.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to 7-methoxy-1-tetralone as the immediate precursor. The introduction of the acetonitrile moiety can be efficiently achieved through a condensation reaction that forms a carbon-carbon double bond, which is inherent in the target molecule's structure. This disconnection highlights the strategic importance of the Knoevenagel condensation.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: 7-Methoxy-1-tetralone

The synthesis of 7-methoxy-1-tetralone is a well-established multi-step process that begins with readily available commercial reagents. A common and economically viable route involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction and subsequent intramolecular cyclization.[7]

Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone

Step 1: Friedel-Crafts Acylation of Anisole

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), cool the mixture in an ice bath.

-

Slowly add a solution of anisole and succinic anhydride in the same solvent, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Isolate the resulting 4-(4-methoxyphenyl)-4-oxobutanoic acid by filtration and wash with water.

Step 2: Reduction of the Ketone

-

The keto acid from the previous step is reduced to 4-(4-methoxyphenyl)butanoic acid. The Wolff-Kishner reduction is a common method.

-

Combine the keto acid with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

Heat the mixture to reflux to form the hydrazone, then increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

After cooling, acidify the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry.

Step 3: Intramolecular Cyclization (Friedel-Crafts Acylation)

-

The 4-(4-methoxyphenyl)butanoic acid is cyclized using a strong acid catalyst.

-

Add the acid to an excess of a dehydrating agent such as polyphosphoric acid or Eaton's reagent.

-

Heat the mixture with stirring for a short period.

-

Pour the hot mixture onto ice to precipitate the 7-methoxy-1-tetralone.

-

Collect the product by filtration, wash thoroughly with water and a dilute bicarbonate solution, and then recrystallize from a suitable solvent (e.g., ethanol).

Figure 2: Synthetic pathway to 7-methoxy-1-tetralone.

Core Synthesis: this compound via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][8][9] In this synthesis, the active methylene group of cyanoacetic acid attacks the carbonyl carbon of 7-methoxy-1-tetralone, catalyzed by a weak base.

Mechanism of the Knoevenagel Condensation

The reaction is typically catalyzed by a primary or secondary amine, such as benzylamine or piperidine.[8][10] The mechanism involves the formation of an enolate from cyanoacetic acid, which then acts as the nucleophile. The initial adduct undergoes dehydration to yield the α,β-unsaturated product.

Figure 3: Simplified mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

The following protocol is based on a reported procedure with high yield.[10]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 7-methoxy-1-tetralone (1.0 eq), cyanoacetic acid (1.5 eq), a catalytic amount of benzylamine (0.25 eq), and heptanoic acid (0.25 eq) in a suitable solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux (approximately 140°C) and collect the water formed during the reaction in the Dean-Stark trap.[10] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic phase successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound as a solid.[10]

Characterization and Analytical Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key analytical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [3][4][11] |

| Molecular Weight | 199.25 g/mol | [3][6] |

| CAS Number | 861960-34-1 | [3][11] |

| Appearance | Solid | [4][12] |

| Melting Point | 41-43 °C | [5] |

| Boiling Point | 349.6 ± 42.0 °C (Predicted) | [5] |

| ¹H NMR | Expected signals for aromatic, vinylic, allylic, and methoxy protons. | [4] |